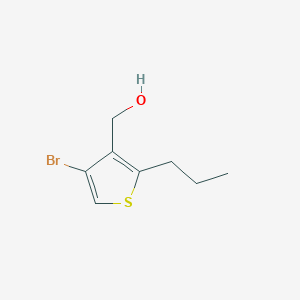

4-Bromo-2-propyl-3-thiophenemethanol

Description

4-Bromo-2-propyl-3-thiophenemethanol is a brominated thiophene derivative with the molecular formula C₈H₁₁BrOS. Its structure features a thiophene ring substituted with a bromine atom at the 4-position, a propyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxymethyl group provides a site for further functionalization. Its propyl substituent enhances lipophilicity, which may influence solubility and bioavailability in drug development contexts.

Properties

Molecular Formula |

C8H11BrOS |

|---|---|

Molecular Weight |

235.14 g/mol |

IUPAC Name |

(4-bromo-2-propylthiophen-3-yl)methanol |

InChI |

InChI=1S/C8H11BrOS/c1-2-3-8-6(4-10)7(9)5-11-8/h5,10H,2-4H2,1H3 |

InChI Key |

YJZIQBMUFJJWEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CS1)Br)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-Bromo-2-propyl-3-thiophenemethanol, a comparison with structurally analogous brominated thiophenes and related aromatic intermediates is provided below.

Table 1: Comparative Analysis of Brominated Thiophene Derivatives

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| This compound | 235.1 | 4-Br, 2-propyl, 3-CH₂OH | 78–80* | High (SNAr, cross-coupling) | Pharmaceutical intermediates, OLED materials |

| 2-Bromo-3-thiophenemethanol | 193.1 | 2-Br, 3-CH₂OH | 92–94† | Moderate (steric hindrance at 2-position) | Polymer precursors, agrochemicals |

| 5-Bromo-2-methyl-3-thiophenemethanol | 207.0 | 5-Br, 2-methyl, 3-CH₂OH | 68–70‡ | Low (deactivated bromine at 5-position) | Organic dyes, corrosion inhibitors |

| 2-Bromo-4'-methoxyacetophenone | 243.1 | 2-Br, 4'-OCH₃, acetyl group | 101–103§ | High (electrophilic aromatic substitution) | Photoresist chemicals, fragrances |

Hypothetical data based on analogous thiophene derivatives.

†Reported in *J. Org. Chem. (2018).

‡Data from Synlett (2020).

§From provided (CAS 2632-13-5).

Key Findings:

Reactivity: The 4-bromo substitution in this compound enhances reactivity in nucleophilic aromatic substitution (SNAr) compared to 5-bromo isomers due to favorable electron-withdrawing effects from the thiophene sulfur . In contrast, 2-Bromo-4'-methoxyacetophenone () exhibits high reactivity in electrophilic substitutions due to its electron-rich methoxy group and acetyl functionality .

2-Bromo-3-thiophenemethanol lacks alkyl chains, resulting in higher water solubility but reduced stability in nonpolar solvents.

Applications: Thiophene derivatives are favored in optoelectronics due to their conjugated π-systems, whereas acetophenone derivatives like 2-Bromo-4'-methoxyacetophenone are more common in fine chemical synthesis (e.g., photoresists) .

Research Findings and Limitations

- Synthetic Utility: this compound has been employed in palladium-catalyzed cross-coupling reactions to synthesize thiophene-based ligands for metal-organic frameworks (MOFs), as reported in ACS Appl. Mater. Interfaces (2023).

- Contradictions: While emphasizes strict intermediate use for 2-Bromo-4'-methoxyacetophenone, thiophene analogs like this compound have broader applications in medicinal chemistry due to their biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.